molecular formula C4F5N B3031857 2,2,3,4,4-Pentafluorobut-3-enenitrile CAS No. 7792-66-7

2,2,3,4,4-Pentafluorobut-3-enenitrile

Cat. No. B3031857
CAS RN: 7792-66-7
M. Wt: 157.04 g/mol
InChI Key: KADDQZUTOFNHMA-UHFFFAOYSA-N
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Description

2,2,3,4,4-Pentafluorobut-3-enenitrile (PFBE) is a fluorinated compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 60°C and a molecular weight of 179.03 g/mol. PFBE has been used in various fields, including organic synthesis, material science, and pharmaceutical research.

Scientific Research Applications

Chemical Synthesis and Derivatives

2,2,3,4,4-Pentafluorobut-3-enenitrile and its related compounds have been explored in various chemical synthesis processes. For instance, derivatives like 3-ethoxy-4,4,4-trifluorobut-2-enenitrile have been synthesized through reactions such as the Wittig reaction, demonstrating their utility in creating complex organic compounds (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018). Additionally, reactions involving hexafluorobuta-1,3-diene with certain metal carbonyls highlight the potential of these compounds in coordination chemistry and the formation of novel complexes (Tattershall, Rest, Green, & Stone, 1968).

Polymer Synthesis

In the realm of polymer science, fluorine-containing poly(aryl ether nitrile)s derived from related compounds like 2,3,4,5,6-Pentafluorobenzonitrile have been synthesized. These polymers exhibit high thermal stability and solubility in common solvents, highlighting their potential in high-performance material applications (Kimura, Tabuchi, Nishichi, Yamashita, Okumura, & Sakaguchi, 2001).

Catalysis and Chemical Reactions

The role of fluorinated compounds in catalysis is also significant. For instance, the interaction of fluorine atoms in reactions with group 4 metallocenes suggests potential applications in catalytic processes (Karl, Erker, & Fröhlich, 1997). Furthermore, the study of polyfluoroalkyl derivatives of nitrogen and their reactions illustrates the diverse chemical reactivity of such compounds, which could be harnessed for various synthetic applications (Barlow, Haszeldine, & Murray, 1980).

properties

IUPAC Name

2,2,3,4,4-pentafluorobut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDQZUTOFNHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611779
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4-Pentafluorobut-3-enenitrile

CAS RN

7792-66-7
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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